![molecular formula C19H28NO2+ B13421859 3-[2-(n,n-Diethyl-n-methylamino)ethyl]-7-methoxy-4-methylcoumarin](/img/structure/B13421859.png)
3-[2-(n,n-Diethyl-n-methylamino)ethyl]-7-methoxy-4-methylcoumarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(n,n-Diethyl-n-methylamino)ethyl]-7-methoxy-4-methylcoumarin is a synthetic organic compound known for its unique chemical structure and properties It is a derivative of coumarin, a naturally occurring compound found in many plants
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(n,n-Diethyl-n-methylamino)ethyl]-7-methoxy-4-methylcoumarin typically involves the reaction of 7-methoxy-4-methylcoumarin with n,n-diethyl-n-methylaminoethyl chloride under basic conditions. The reaction is carried out in a suitable solvent, such as acetonitrile, and requires the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(n,n-Diethyl-n-methylamino)ethyl]-7-methoxy-4-methylcoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical and physical properties.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted coumarin derivatives.
Aplicaciones Científicas De Investigación
3-[2-(n,n-Diethyl-n-methylamino)ethyl]-7-methoxy-4-methylcoumarin has several scientific research applications:
Chemistry: It is used as a fluorescent probe in various analytical techniques due to its unique photophysical properties.
Biology: The compound is employed in studying enzyme kinetics and interactions, particularly with cytochrome P450 enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the development of fluorescent dyes and markers for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3-[2-(n,n-Diethyl-n-methylamino)ethyl]-7-methoxy-4-methylcoumarin involves its interaction with specific molecular targets and pathways. The compound is known to be demethylated by human cytochrome P450 2D6 (CYP2D6) to form a fluorescent product, which can be used to study enzyme activity and inhibition. The molecular targets and pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its full biological effects.
Comparación Con Compuestos Similares
Similar Compounds
7-Methoxy-4-methylcoumarin: A precursor in the synthesis of 3-[2-(n,n-Diethyl-n-methylamino)ethyl]-7-methoxy-4-methylcoumarin.
3-[2-(n,n-Diethylamino)ethyl]-7-methoxy-4-methylcoumarin: A closely related compound with similar chemical properties.
4-Methylumbelliferone: Another coumarin derivative with distinct biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct photophysical properties and biological activities. Its ability to act as a fluorescent probe and its interactions with cytochrome P450 enzymes make it a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C19H28NO2+ |
|---|---|
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
diethyl-[2-(6-methoxy-1-methyl-3-oxo-4H-naphthalen-2-yl)ethyl]-methylazanium |
InChI |
InChI=1S/C19H28NO2/c1-6-20(4,7-2)11-10-18-14(3)17-9-8-16(22-5)12-15(17)13-19(18)21/h8-9,12H,6-7,10-11,13H2,1-5H3/q+1 |
Clave InChI |
VVJQRHJJXZEMFM-UHFFFAOYSA-N |
SMILES canónico |
CC[N+](C)(CC)CCC1=C(C2=C(CC1=O)C=C(C=C2)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


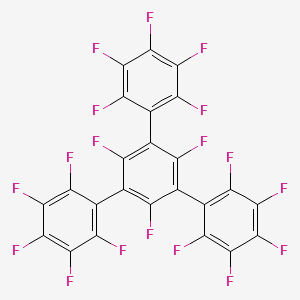
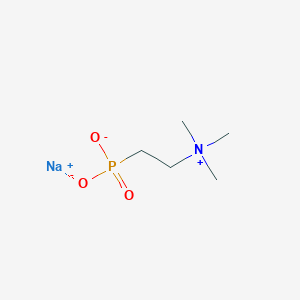
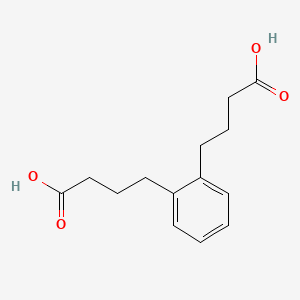
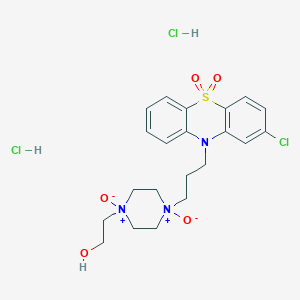
![Bis(2-hydroxyethyl)ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl] phosphate](/img/structure/B13421801.png)
![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one](/img/structure/B13421810.png)
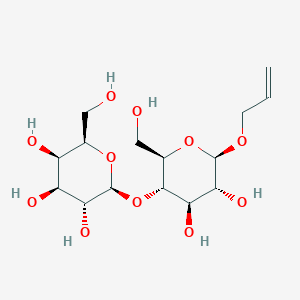
![3-[3,5-Bis(Phenylmethoxy)phenyl]-2-propenoic Acid](/img/structure/B13421816.png)
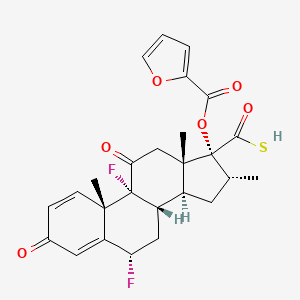
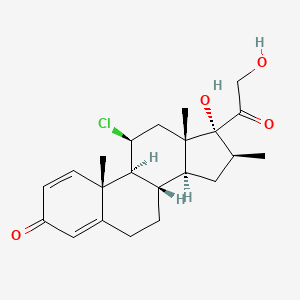
![(2S,3S,4S,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13421823.png)

![5-[(4-Chlorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B13421829.png)
![ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate](/img/structure/B13421838.png)
